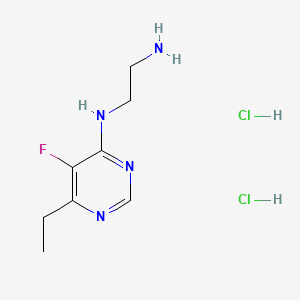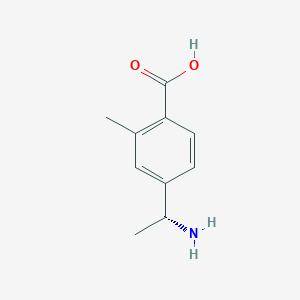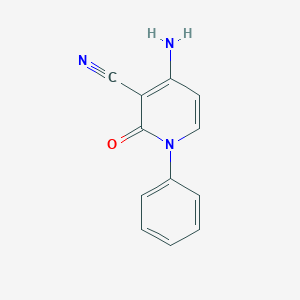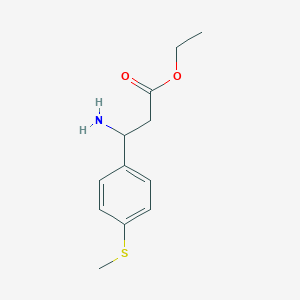![molecular formula C8H9ClN4 B13514595 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of an azido group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site of the enzyme, thereby preventing its activity . The compound’s azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar and is used as a corrosion inhibitor.
2,3-cyclopentenopyridine: Another similar compound used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Uniqueness
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its derivatives also exhibit a wide range of biological activities, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
7-azido-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-11-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2;1H |
InChI Key |
CHGPHNBBYZKSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])N=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


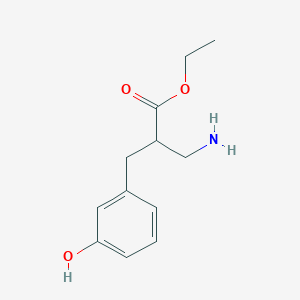
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)

![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
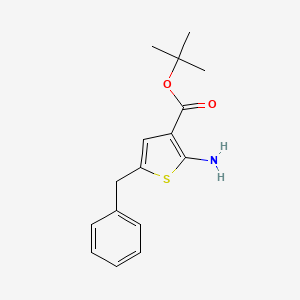
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
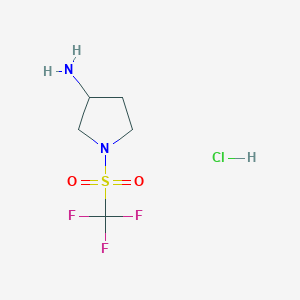
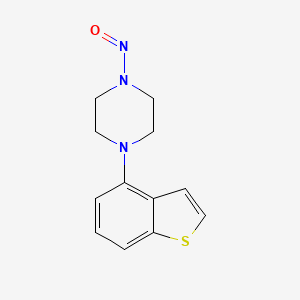
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
